Methyl (~12~C)formate
Description
Significance of Methyl (12C)formate in Chemical Sciences and Astrochemical Environments
The significance of Methyl (¹²C)formate is twofold, with profound implications in both terrestrial chemical sciences and the study of extraterrestrial environments. In chemical sciences, it is a model system for understanding fundamental chemical processes. For instance, the acid-catalyzed hydrolysis of methyl formate (B1220265) has been a subject for detailed multiple isotope effect studies, providing deep insights into reaction transition-state structures. nih.govacs.org Its reactions with radicals like OH are crucial for understanding atmospheric oxidation and low-temperature combustion chemistry. acs.org The molecule's well-defined structure also makes it an ideal candidate for spectroscopic studies, which in turn provide benchmark data for theoretical and computational chemistry. researchgate.net
In the context of astrochemistry, Methyl (¹²C)formate is of paramount importance. It is a relatively abundant complex organic molecule detected in a wide range of astronomical environments, including star-forming regions, hot molecular cores, and even comets. arxiv.orgau.dk First detected in the interstellar medium (ISM) towards Sagittarius B2(N) in 1975, its presence is considered a key piece in the puzzle of prebiotic chemistry and the potential origins of life, as it is a precursor to more complex biomolecules like biopolymers. arxiv.org
The study of its isotopologues, particularly those containing ¹³C, is crucial for determining elemental isotopic ratios in interstellar material, which helps in understanding the chemical evolution of galaxies. researchgate.net The ¹²C/¹³C ratio in methyl formate, when compared to simpler molecules like carbon monoxide (CO), provides clues about the formation pathways of these complex molecules, with research suggesting that grain-surface chemistry is a likely dominant mechanism. researchgate.netarxiv.org Observations have shown that the ¹²C/¹³C ratio in methyl formate in regions like Orion-KL is consistent with the ratio found in CO. arxiv.orgscience.gov
Table 1: Observed ¹²C/¹³C Isotope Ratios in Methyl Formate for Select Astrochemical Sources
| Astronomical Source Component | ¹²C/¹³C Ratio | Reference |
| Orion-KL Compact Ridge | 68.4 ± 10.1 | arxiv.orgscience.gov |
| Orion-KL Hot Core-SW | 71.4 ± 7.8 | arxiv.orgscience.gov |
| M 82 (Galaxy) | > 40 | researchgate.net |
| IC 342 (Galaxy) | > 30 | researchgate.net |
Scope and Evolution of Research Perspectives on Methyl (12C)formate
Research perspectives on Methyl (¹²C)formate have evolved significantly since its initial astronomical detection. The early focus was on identifying its spectral lines and determining its abundance in various interstellar environments. arxiv.org The first laboratory measurements of its rotational spectra were performed in 1959, paving the way for more detailed astronomical searches and analyses. aanda.org
Over time, the research scope broadened to investigate the chemical pathways leading to its formation. Scientists now explore both gas-phase reactions and grain-surface chemistry as potential sources. arxiv.orgarxiv.orgaanda.org While gas-phase reactions alone seem insufficient to produce the observed abundances, models incorporating chemistry on the surfaces of cosmic dust grains have shown more promise. arxiv.orgaanda.org Experiments simulating the effects of cosmic ray irradiation on icy grain mantles have been conducted to test these theories. arxiv.org
More recently, research has entered a new phase of precision and detail, characterized by:
High-Resolution Spectroscopy: Advanced spectroscopic techniques have enabled the characterization of rotation-torsion spectra and excited vibrational states, providing highly accurate frequency predictions necessary for radio astronomy. researchgate.netaanda.org New spectroscopic data for its ¹³C isotopologues (H¹³COOCH₃ and HCOO¹³CH₃) have been crucial for enabling their detection and the subsequent calculation of isotopic ratios. arxiv.org
Isotopic Studies: The focus has increasingly shifted to its isotopologues, such as those containing deuterium (B1214612) (D), ¹³C, and ¹⁸O. nih.govresearchgate.netaanda.org Analyzing the abundance ratios of these isotopologues provides powerful diagnostics of the physical conditions, chemical history, and elemental fractionation processes in the interstellar medium. researchgate.net For example, studies of the two ¹⁸O isotopologues of methyl formate in Orion KL found no significant isotopic fractionation between them. aanda.org
Advanced Chemical Modeling: Chemical models have become more sophisticated, incorporating detailed networks of both gas-phase and grain-surface reactions to reproduce the observed abundances of methyl formate and its isomers, like glycolaldehyde (B1209225) and acetic acid, in different environments. arxiv.orgau.dk These models aim to explain observations such as the stark dichotomy in the relative column densities of methyl formate and glycolaldehyde in some regions. au.dk
This evolution from detection to detailed mechanistic and isotopic investigation highlights the enduring importance of Methyl (¹²C)formate as a probe of complex chemistry throughout the universe.
Structure
3D Structure
Properties
IUPAC Name |
methyl formate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c1-4-2-3/h2H,1H3/i2+0 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIHFWKZFHZASV-ULIRUUBJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[12CH]=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584378 | |
| Record name | Methyl (~12~C)formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.041 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196157-81-9 | |
| Record name | Methyl (~12~C)formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1196157-81-9 | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Reaction Pathways of Methyl 12c Formate
Catalytic Synthesis Approaches to Methyl (12C)formate
Homogeneous Catalysis in Methyl (12C)formate Production
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically a liquid phase. This approach is characterized by high activity and selectivity due to the well-defined nature of the catalytic species.
The industrial production of methyl formate (B1220265) has historically been dominated by the liquid-phase carbonylation of methanol (B129727) using alkali metal alkoxides as catalysts. mdpi.comresearchgate.net Sodium methoxide (B1231860) is the most commonly employed catalyst for this process. mdpi.comresearchgate.net The reaction is typically carried out at elevated temperatures and pressures, for instance, at 80°C and 4.5 MPa. mdpi.comresearchgate.net
The reaction mechanism involves a two-step process. Initially, the methoxide ion (CH₃O⁻), the active catalytic species, performs a nucleophilic attack on carbon monoxide (CO) to form a methoxycarbonyl anion intermediate (CH₃OCO⁻). In the subsequent step, this intermediate reacts with a molecule of methanol to yield methyl formate and regenerate the methoxide catalyst. mdpi.com
The catalytic activity of alkali metal alkoxides is influenced by the cation. The rate of carbonylation has been found to correlate with the ionization potential of the alkali metal, with lower ionization potentials leading to higher catalytic activity. This is attributed to the increased electron density on the oxygen atom of the methoxide, which enhances its nucleophilicity. The presence of alkali formates, such as potassium formate, in conjunction with potassium methoxide, has been shown to improve the production of methyl formate. mdpi.com
Table 1: Performance of Alkali Metal Alkoxide Catalysts in Methyl Formate Synthesis
| Catalyst System | Temperature (°C) | Pressure (MPa) | Key Findings |
|---|---|---|---|
| Sodium Methoxide | 80 | 4.5 | Standard industrial catalyst with high selectivity. mdpi.comresearchgate.net |
| Potassium Methoxide | - | - | Higher activity correlated with lower ionization potential of K. |
| Potassium Methoxide / Potassium Formate | 85 | 5.5 | Addition of potassium formate improved methyl formate production by 27%. mdpi.com |
Transition metal complexes offer an alternative to alkali metal alkoxides in the homogeneous catalysis of methyl formate synthesis. These catalysts can operate under various reaction pathways, including methanol carbonylation, dehydrogenation, and CO₂ hydrogenation.
Copper-based nanocluster catalysts have demonstrated high activity and 100% selectivity in the liquid-phase carbonylation of methanol under relatively mild conditions (100°C and 1.0 MPa CO). mdpi.com These copper catalysts have shown a CO conversion of 32.7% and an activity of 2.7 mol of methyl formate per mole of copper per hour. mdpi.com Other transition metals such as Ruthenium (Ru), Platinum (Pt), and Rhodium (Rh) have also been investigated, exhibiting high selectivity but lower activity compared to copper. mdpi.com Specifically, their activities were reported as 1.3, 0.8, and 0.7 mol of methyl formate per mole of metal per hour, respectively. mdpi.com Iridium (Ir), Gold (Au), and Palladium (Pd) have shown very low activity in this context. mdpi.com
Ruthenium complexes have been explored for the synthesis of methyl formate from CO₂ and H₂ in the presence of methanol. nih.gov For instance, a robust, single-site supported Ru complex has been shown to catalyze methanol hydrocarboxylation with excellent selectivity for methyl formate (≥95%). nih.gov This heterogeneous catalyst achieved a cumulative turnover number of over 3500 over eight cycles. nih.gov Homogeneous ruthenium complexes have also been utilized in the hydrogenation of CO₂ to methyl formate, with a bis(diphenylphosphino)methane (B1329430) ligand-modified Ru-catalyst achieving a total turnover number of 38,000.
Palladium catalysts are also active in methyl formate synthesis. A palladium catalyst mixed with Cu, Co, and Fe on an activated carbon support showed a methyl formate selectivity of 97% and a CO conversion of 67% in vapor-gas methanol carbonylation at 100°C and 1.5 MPa. mdpi.com
Table 2: Performance of Homogeneous Transition Metal Catalysts in Methyl Formate Synthesis
| Catalyst Metal | Reaction Type | Temperature (°C) | Pressure (MPa) | Activity (mol_MF/mol_metal/h) | Selectivity (%) |
|---|---|---|---|---|---|
| Copper (Cu) | Carbonylation | 100 | 1.0 | 2.7 | 100 mdpi.com |
| Ruthenium (Ru) | Carbonylation | - | - | 1.3 | ~100 mdpi.com |
| Platinum (Pt) | Carbonylation | - | - | 0.8 | ~100 mdpi.com |
| Rhodium (Rh) | Carbonylation | - | - | 0.7 | ~100 mdpi.com |
| Iridium (Ir) | Carbonylation | - | - | Very Low | ~100 mdpi.com |
| Gold (Au) | Carbonylation | - | - | Very Low | ~100 mdpi.com |
| Palladium (Pd) | Carbonylation | - | - | Very Low | ~100 mdpi.com |
| Ruthenium (Ru) | CO₂ Hydrogenation | - | - | TTON > 3500 | ≥95 nih.gov |
| Palladium (Pd) | Carbonylation | 100 | 1.5 | - | 97 mdpi.com |
Heterogeneous Catalysis for Methyl (12C)formate Synthesis
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. Research in this area is driven by the desire to replace homogeneous systems.
Supported metal nanoparticles are a key class of heterogeneous catalysts for methyl formate synthesis. Bimetallic nanoparticles, in particular, can exhibit enhanced catalytic activity due to synergistic effects between the metals.
Au-Pd/TiO₂: Bimetallic Gold-Palladium nanoparticles supported on titanium dioxide (Au-Pd/TiO₂) have been shown to be highly active for the oxidation of methanol to methyl formate at low temperatures. These catalysts can be prepared with varying compositions of Au and Pd to tune their catalytic properties. The interaction between the Au and Pd particles, as well as the support, contributes to their enhanced catalytic activity.
Cu/SiO₂: Copper nanoparticles supported on silica (B1680970) (Cu/SiO₂) are effective catalysts for the dehydrogenation of methanol to produce methyl formate. The preparation method and the properties of the silica support can significantly influence the catalyst's performance. These catalysts typically operate at elevated temperatures. For instance, a Cu/SiO₂ catalyst prepared by incipient wetness impregnation has shown conversions around 50% and selectivities to methyl formate in the range of 75–80%.
Table 3: Performance of Supported Metal Nanoparticle Catalysts
| Catalyst | Reaction Type | Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Au-Pd/TiO₂ | Methanol Oxidation | Low Temperature | - | High |
| Cu/SiO₂ | Methanol Dehydrogenation | 230 | ~50 | 75-80 |
Solid-state acid and base catalysts represent another important category of heterogeneous catalysts for methyl formate synthesis. These materials offer the potential for high stability and ease of separation.
An example of a solid-state base catalyst is calcium oxide (CaO) supported on magnesium oxide (MgO). This catalyst has been successfully employed in the synthesis of methyl formate via the alcoholysis of N-formylmorpholine, a CO₂-derived formamide (B127407). A CaO/MgO catalyst with 13.5 wt.% CaO achieved a 94.5% conversion of N-formylmorpholine with 100% selectivity to methyl formate at 120°C. The catalytic activity in this system has been shown to be linearly related to the density of strong basic sites on the catalyst surface. Other solid bases such as unsupported CaO, MgO, and hydrotalcite have also been investigated, with CaO showing superior performance in terms of reaction rate and selectivity.
Table 4: Performance of Solid-State Base Catalysts in N-formylmorpholine Alcoholysis
| Catalyst | Temperature (°C) | Conversion of N-formylmorpholine (%) | Selectivity to Methyl Formate (%) |
|---|---|---|---|
| CaO/MgO (13.5 wt.% CaO) | 120 | 94.5 | 100 |
| CaO | 120 | - | 100 |
| MgO | 120 | Low | 100 |
| Hydrotalcite | 120 | - | <90 |
Photocatalytic and Electrocatalytic Routes to Methyl (12C)formate
Photocatalytic and electrocatalytic methods represent promising green alternatives for the synthesis of methyl formate, often operating under mild conditions.
Photocatalytic Synthesis: The photocatalytic production of methyl formate typically involves the selective oxidation of methanol or the reduction of carbon dioxide in the presence of methanol. Various semiconductor materials have been explored as photocatalysts. Titanium dioxide (TiO2) is a frequently studied catalyst, and its performance can be enhanced by modification with noble metals or other oxides. mdpi.comosti.gov
One approach involves the photocatalytic reduction of CO2 in methanol. In this process, methanol acts as a sacrificial agent, reacting with photo-generated holes, while electrons reduce CO2. researchgate.net For instance, CuO-TiO2 composite catalysts have been shown to be effective for this conversion. researchgate.net Another significant pathway is the selective photocatalytic oxidation of methanol. mdpi.com Studies have demonstrated that Au-Ag alloy nanoparticles supported on titania can achieve high methanol conversion (over 90%) and selectivity towards methyl formate (over 85%) under UV irradiation at temperatures between 15°C and 45°C. nju.edu.cn The mechanism involves the photo-generated holes facilitating the oxidation of methanol to a surface methoxy (B1213986) species, which is a key intermediate. nju.edu.cn
Research has also shown that palladium (Pd) and gold (Au) modified TiO2 (P25) can synthesize methyl formate from methanol with the assistance of CO2 under ambient conditions, achieving a methanol conversion of 98.1% and a selectivity to methyl formate of 94.9%. epa.gov In this system, formaldehyde (B43269) is identified as a crucial intermediate. epa.gov
| Catalyst System | Reactants | Conversion (%) | Selectivity (%) | Conditions |
| Au-Ag/TiO2 | Methanol, O2 | >90 | >85 | UV light, 15-45°C |
| PdAu-TiO2 (P25) | Methanol, CO2 | 98.1 | 94.9 | Ambient |
| CuO-TiO2 | Methanol, CO2 | - | - | UV light |
Electrocatalytic Synthesis: Electrocatalysis offers another route for methyl formate production, primarily through the oxidation of methanol. A notable method involves the direct electrolysis of pure methanol at room temperature and atmospheric pressure. rsc.org Using a membrane electrode assembly (MEA) with Pt/C electrocatalysts, this process can produce methyl formate with an average formation rate of 930 mmolMF h⁻¹ gcat⁻¹ without the formation of CO2, which is a common byproduct in aqueous methanol solutions. rsc.org
Additionally, the electrocatalytic conversion of methanol to methyl formate in the gas phase has been demonstrated using heteropoly acids and phosphoric acid. This method has shown high one-pass yield and selectivity. sciengine.com While some research focuses on the electro-oxidation of methanol to formate as a value-added chemical, controlling the reaction to favor the ester, methyl formate, is a key challenge. mendeley.comresearchgate.net
Non-Catalytic Formation Pathways of Methyl (12C)formate
While many syntheses of methyl formate rely on catalysts, several non-catalytic or minimally catalyzed pathways exist.
Thermal Esterification Mechanisms
Methyl formate can be synthesized through the direct condensation reaction, or esterification, of formic acid and methanol. wikipedia.orgasianpubs.org
HCOOH + CH₃OH ⇌ HCOOCH₃ + H₂O
This reaction is an equilibrium process. Formic acid is a relatively strong carboxylic acid and can catalyze the reaction itself, reducing the need for a strong mineral acid catalyst like sulfuric acid. sciencemadness.org The addition of a strong acid could even be detrimental, as it can promote the decomposition of formic acid into carbon monoxide and water. sciencemadness.org To drive the equilibrium towards the product side, one of the products, typically water or the lower-boiling methyl formate (boiling point: 32°C), is removed from the reaction mixture. asianpubs.orgsciencemadness.org
Dimerization and Condensation Reactions
The formation of methyl formate from C1 compounds like formaldehyde can occur through specific condensation or dimerization-type reactions. One such method is the Tishchenko reaction of formaldehyde gas. google.com This reaction, which involves the disproportionation of an aldehyde in the presence of a base, can be adapted to yield methyl formate with high efficiency. A proposed method involves passing formaldehyde gas through a reactor, where it undergoes the Tishchenko reaction to form methyl formate. Yields can be as high as 95% under optimized conditions. google.com
Another relevant pathway involves the condensation of formaldehyde. While the direct dimerization of formaldehyde to methyl formate is less common, formaldehyde is a key intermediate in other synthetic routes. For instance, in the photocatalytic oxidation of methanol, formaldehyde is formed on the catalyst surface and subsequently reacts with a methoxy group to produce methyl formate. osti.gov There are also condensation reactions where formaldehyde and methyl formate react to form other products like methyl glycolate, indicating the reactivity of these C1 units. researchgate.net
Green Chemistry Principles in Methyl (12C)formate Synthesis
The synthesis of methyl formate is increasingly being viewed through the lens of green chemistry, aiming for more sustainable and environmentally benign processes.
A key aspect is the use of renewable feedstocks. Methyl formate can be produced from "green" methanol, which is synthesized from CO2 and renewable hydrogen. This positions methyl formate as a chemical storage for CO and a potential substitute for fossil-feedstock-based chemicals. mdpi.com The synthesis of methyl formate from CO2-derived formamides via alcoholysis over solid base catalysts is another example of a green route that utilizes CO2 as a C1 source. researchgate.netmdpi.com
Methyl formate itself is considered a green compound. It has a low ozone depletion potential and zero global warming potential, with a short atmospheric lifetime of just 3 days. wikipedia.org This makes it an attractive replacement for CFCs, HCFCs, and HFCs as a blowing agent in foam production. wikipedia.org Furthermore, methyl formate can be used as a green and efficient carbonylating agent, offering a safer alternative to toxic carbon monoxide gas in certain chemical syntheses. rsc.org
Processes that improve atom economy and reduce waste are central to green chemistry. Photocatalytic and electrocatalytic routes operate under mild conditions, potentially reducing energy consumption compared to traditional high-pressure industrial processes. epa.govrsc.org The development of heterogeneous catalysts that can be easily separated and reused, such as the CH3O- exchange resin for methanol carbonylation, also aligns with green chemistry principles by simplifying downstream processing and minimizing waste. researchgate.net
Reaction Mechanism Elucidation in Methyl (12C)formate Synthesis
Understanding the reaction mechanisms is crucial for optimizing synthetic processes and designing more efficient catalysts.
Mechanistic Investigations of Methanol Carbonylation to Methyl (12C)formate
The industrial production of methyl formate is dominated by the base-catalyzed carbonylation of methanol. mdpi.comwikipedia.org
CH₃OH + CO → HCOOCH₃
This reaction is typically catalyzed by a strong base, such as sodium methoxide (CH₃ONa). mdpi.comsciengine.com The mechanism involves a two-step process. First, the methoxide ion (CH₃O⁻), a potent nucleophile, attacks the carbon atom of carbon monoxide to form a methoxycarbonyl anion intermediate ([CH₃OCO]⁻). mdpi.com In the second step, this intermediate reacts with a molecule of methanol. This step regenerates the methoxide catalyst and forms the methyl formate product. mdpi.com
Reaction Mechanism Steps:
Nucleophilic Attack: CH₃O⁻ + CO → [CH₃OCO]⁻
Proton Transfer & Product Formation: [CH₃OCO]⁻ + CH₃OH → HCOOCH₃ + CH₃O⁻
Kinetic studies of this reaction using sodium methoxide as a catalyst have shown that the reaction order is typically first order with respect to both carbon monoxide partial pressure and methanol concentration. sciengine.com The apparent activation energy for this process has been reported to be around 67.63 kJ/mol, which can be lowered to 61.19 kJ/mol with the use of a promoter like pyridine. sciengine.com Heterogeneous catalysts, such as a methoxide (CH₃O⁻) exchange resin, have also been studied. The activation energy for the carbonylation step using this resin was found to be 68 kJ/mol. researchgate.net
| Catalyst | Promoter | Apparent Activation Energy (kJ/mol) | Reaction Order (CO) | Reaction Order (Methanol) |
| Sodium Methoxide | None | 67.63 | 1 | 1 |
| Sodium Methoxide | Pyridine | 61.19 | 1 | 1 |
| CH₃O⁻ Exchange Resin | None | 68 | 1 | - |
This mechanistic understanding allows for the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize the yield and selectivity of methyl formate. google.com
Dehydrogenation and Oxidative Dehydrogenation Mechanisms
The synthesis of methyl formate from methanol can be achieved through two primary pathways: direct dehydrogenation and oxidative dehydrogenation. Both processes are typically conducted in the gas phase over heterogeneous catalysts.
Dehydrogenation of Methanol
2 CH₃OH ⇌ HCOOCH₃ + 2 H₂
Copper-based catalysts are widely recognized as the active species for this reaction, often supported on various metal oxides to enhance performance and stability mdpi.comacs.org. Catalysts such as copper chromite and skeletal copper have been studied extensively mq.edu.au. The reaction mechanism over copper surfaces is believed to involve several key steps. Initially, methanol adsorbs dissociatively on the copper surface, forming a methoxy intermediate (CH₃O*) and an adsorbed hydrogen atom. The rate-determining step is thought to be the loss of a hydrogen atom from this methoxy species to form an adsorbed formaldehyde intermediate mq.edu.au. This formaldehyde can then react with another methoxy species to produce methyl formate.
Inhibition of the reaction by hydrogen and methyl formate is a significant factor, consistent with a Langmuir-Hinshelwood kinetic model mq.edu.au. The presence of byproducts such as dimethyl ether (DME) can occur, typically due to acid-catalyzed dehydration of methanol on the catalyst support material mdpi.com. At higher temperatures, decomposition of methyl formate into carbon monoxide and hydrogen can also take place mdpi.com.
Palladium supported on zinc oxide (Pd/ZnO) has also been shown to be an effective catalyst for this reaction, suggesting a similar reaction pathway to copper-based systems rsc.org. The basicity of the catalyst support can play a role in the efficient conversion of methanol acs.org. For instance, Cu/MgO-based catalysts have demonstrated high stability and activity, achieving around 80% methanol conversion with consistent selectivity to methyl formate over extended periods acs.org.
Interactive Data Table: Catalyst Performance in Methanol Dehydrogenation
| Catalyst | Support | Temperature (°C) | Methanol Conversion (%) | Methyl Formate Selectivity (%) | Reference |
| Cu-Zn-Zr | Al₂O₃ | 250 | 58.5 | 90 | mdpi.comsciengine.com |
| Copper Chromite | - | 180-260 | - | - | mq.edu.au |
| Skeletal Copper | - | 220-280 | - | - | mq.edu.au |
| Copper | SiO₂/MgO | 240 | - | High | upc.edu |
| Copper | MgO | 250 | ~80 | High | acs.org |
| Palladium | ZnO | - | - | High | rsc.org |
Oxidative Dehydrogenation of Methanol
Oxidative dehydrogenation is an alternative pathway where an oxidizing agent, such as oxygen, is introduced into the reactant stream. This process is exothermic and can overcome the thermodynamic equilibrium limitations of direct dehydrogenation google.com. The reaction pathway involves the selective oxidation of methanol to formaldehyde, which then continues to be converted into methyl formate google.com.
This method is considered a promising route, though challenges remain in catalyst development to achieve high selectivity for methyl formate over complete oxidation products like CO₂ acs.org. Catalysts based on vanadium oxide supported on titania (V₂O₅/TiO₂) have been investigated for this process. Theoretical calculations suggest that the formation of methyl formate is preferred on these catalysts due to a lower energy barrier for the oxidative dehydrogenation of a key intermediate compared to the intermediate that leads to formaldehyde researchgate.net. The reaction can be performed under oxygen-free conditions using a different mechanism, such as dehydrogenation in the presence of a metal silver catalyst at high temperatures (400-800°C) google.com.
Photocatalytic methods are also being explored, which can involve either oxidative dehydrogenation or direct dehydrogenation depending on the reaction atmosphere acs.org. For example, in a CO₂ atmosphere, which acts as a weak oxidizer, the production rates of H₂ and methyl formate were found to be slightly higher compared to an inert argon atmosphere acs.org.
Isotopic Labeling Studies in Synthetic Pathway Analysis
Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracing the path of atoms through a chemical transformation nih.gov. In the context of methyl formate synthesis, deuterium (B1214612) labeling studies have provided significant insights into the dehydrogenation of methanol over copper-based catalysts capes.gov.br.
By substituting hydrogen with deuterium in different positions of the methanol molecule (e.g., CH₃OD, CD₃OH, and CD₃OD), researchers can observe kinetic isotope effects (KIEs), which are changes in the reaction rate upon isotopic substitution. These effects help to identify the bond-breaking steps in the rate-determining stage of the reaction.
A study on the conversion of methanol to methyl formate over copper catalysts revealed a dramatic effect on the reaction rate with deuterium substitution. The rate was observed to decrease in the series CH₃OH > CH₃OD > CD₃OH > CD₃OD, with a relative rate ratio of approximately 8:4:2:1 capes.gov.br.
This observation was interpreted as the product of two distinct isotope effects:
A primary kinetic isotope effect of about four when the methyl group (CH₃) was replaced by a deuterated methyl group (CD₃). This indicates that the breaking of a C-H bond in the methyl group is a critical part of the rate-determining step.
A thermodynamic isotope effect of approximately two when the hydroxyl proton (OH) was replaced by a deuteron (B1233211) (OD). This suggests the involvement of the hydroxyl group in an equilibrium step preceding the rate-determining step, likely the initial dissociative adsorption of methanol on the catalyst surface capes.gov.br.
These findings support a mechanism where the rate-limiting step is the cleavage of a C-H bond from a surface-bound methoxy (CH₃O*) intermediate, which is formed in a prior equilibrium step involving the breaking of the O-H bond of methanol mq.edu.aucapes.gov.br.
Reactivity and Transformation Chemistry of Methyl 12c Formate
Fundamental Reaction Kinetics and Thermodynamics of Methyl (12C)formate
The thermal decomposition of methyl formate (B1220265) primarily proceeds to produce methanol (B129727) and carbon monoxide. nih.gov High-level ab initio calculations have been employed to investigate the energetics and kinetics of this decomposition. The high-pressure limit rate constant for the decomposition of methyl formate has been determined and is crucial for understanding its stability and reactivity under various conditions. nih.gov
| Thermodynamic Property | Value | Reference |
| Enthalpy of Formation (ΔfH°₂₉₈.₁₅ K) | -360.1 ± 2.2 kJ mol⁻¹ | nih.gov |
| High-Pressure Limit Rate Constant (k∞) | 2.128 x 10¹² T⁰.⁷³⁵ exp(-34,535/T) s⁻¹ | nih.gov |
Hydrogenation and Dehydrogenation Reactions of Methyl (12C)formate
The hydrogenation of methyl formate to methanol is a significant industrial process for recycling methyl formate products. researchgate.netmdpi.com Copper-based catalysts are widely studied for this reaction. A highly efficient and cost-effective Cu-SiO₂ catalyst, prepared via the ammonia-evaporation (AE) method, has demonstrated superior performance. researchgate.netmdpi.com This catalyst achieved high conversion of methyl formate and excellent selectivity to methanol under relatively mild conditions. mdpi.com The presence of Si-OH groups on the catalyst is believed to enhance the hydrogen spillover effect and stabilize the copper species, preventing sintering and improving hydrogenation efficiency. researchgate.net
Conversely, the dehydrogenation of methanol to produce methyl formate is an endothermic reaction that also generates hydrogen gas. mdpi.com This reaction is a key step in processes that aim to use methanol as a liquid organic hydrogen carrier.
In addition to producing methanol, the hydrogenation of methyl formate can be directed to form long-chain hydrocarbons. Over a Co/MgO heterogeneous catalyst, methyl formate undergoes dissociative chemisorption and subsequent reactions that lead to a fuel-type mixture of hydrocarbons, primarily straight-chain paraffins. nsf.gov
| Catalyst | Reaction Conditions | Methyl Formate Conversion (%) | Methanol Selectivity (%) | Reference |
| Cu-SiO₂-AE | 140 °C, 1.5 MPa, H₂/MF molar ratio 4:1 | 94.2 | 99.9 | researchgate.netmdpi.com |
| Co/MgO | 220 °C | Not specified | Not applicable (forms hydrocarbons) | nsf.gov |
Hydrolysis and Transesterification Reactions
The hydrolysis of methyl formate yields formic acid and methanol. This reaction is reversible and possesses an unfavorable chemical equilibrium, which presents challenges in achieving high conversions to formic acid. google.com The process is autocatalytic due to the formation of formic acid. acs.org The addition of formic acid initially can increase the reaction rate by reducing the induction period, but it can also slightly suppress the equilibrium conversion. acs.org Industrial processes often operate at temperatures between 100 to 140 °C. google.com To overcome the equilibrium limitations, methods such as stripping the methanol product from the reaction mixture using a vapor stream of methyl formate have been developed. google.com
Transesterification is a process where the organic group of an ester is exchanged with the organic group of an alcohol. wikipedia.org Methyl formate can serve as a formyl transfer reagent in these reactions. For instance, N-heterocyclic carbenes (NHCs) can catalyze the transformylation of various alcohols using methyl formate, producing a wide range of other formate esters in good yields. organic-chemistry.org This reaction is often catalyzed by acids or bases, which function by making the carbonyl group a better electrophile or the alcohol a better nucleophile, respectively. wikipedia.org
C-C Bond Forming Reactions Involving Methyl (12C)formate
Methyl formate can be utilized as a C1 building block in carbon-carbon bond-forming reactions. One notable example is hydroesterification, which involves the addition of a formate and a hydrogen atom across a double bond. umsystem.edu The transition metal-catalyzed hydroesterification of olefins, such as 1-octene, with methyl formate can produce long-chain esters like methyl nonanoate. umsystem.edu This process provides a direct route to creating more complex molecules from simple feedstocks.
Furthermore, the catalytic hydrogenation of methyl formate can lead to the formation of long-chain hydrocarbons. nsf.gov Over a Co/MgO catalyst, methyl formate can be converted into a mixture of hydrocarbons resembling a gasoline fraction, demonstrating a significant C-C coupling process. nsf.gov This reaction pathway is distinct from simple hydrogenation to methanol and involves a dissociative chemisorption mechanism followed by chain growth, similar to Fischer-Tropsch synthesis. nsf.gov
Radical Reactions of Methyl (12C)formate
The reaction of methyl formate with radicals, particularly the hydroxyl (OH) radical, is a key process in atmospheric and combustion chemistry. nih.govacs.org Hydrogen atom abstraction can occur from two sites: the methyl group (-CH₃) or the formyl group (-CHO). Abstraction from the carbonyl hydrogen is generally favored. acs.orgacs.org At 298 K, it is estimated that approximately 86% of the reaction with OH radicals proceeds via abstraction of the formyl hydrogen. acs.orgacs.org
| Radical | Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |
| OH | 298 | (1.77 ± 0.28) × 10⁻¹³ | acs.org |
| OH | 298 | (1.95 ± 0.34) × 10⁻¹³ | nih.govacs.org |
| OH | 296 | (2.27 ± 0.34) × 10⁻¹³ | acs.org |
| OH | 296 | (1.83 ± 0.33) × 10⁻¹³ | researchgate.net |
Low-energy electron attachment to methyl formate is a purely dissociative process, meaning the parent molecular anion is not observed. aanda.orgaanda.org This process, known as dissociative electron attachment (DEA), occurs within two distinct electron energy regions: a lower range from approximately 1 eV to 4 eV and a higher range from 5 eV to 14 eV. aanda.orgaanda.orgscispace.com The DEA process is dominated by the formation of a π* resonance centered around 2.1-2.3 eV. rsc.orgrsc.org
Several anionic fragments are produced through DEA. The most abundant fragments are the complementary anions CH₃O⁻ (methoxide) and CHO⁻ (formyl anion), which result from the cleavage of the ester C-O single bond. aanda.orgresearchgate.netresearchgate.net Other detected anionic fragments include those with mass-to-charge ratios (m/z) of 59 (C₂H₃O₂⁻), 58 (C₂H₂O₂⁻), and 45 (CHO₂⁻, formate anion). aanda.orgaanda.orgresearchgate.netresearchgate.net The fragmentation pattern of methyl formate upon low-energy electron impact is distinct from its isomers, acetic acid and glycolaldehyde (B1209225), which allows for potential chemical selectivity in various environments. aanda.orgaanda.org
| Anionic Fragment | Formula | m/z | Peak Energy Range (eV) | Reference |
| Formyl anion | CHO⁻ | 29 | ~1-4 and ~5-14 | aanda.orgaanda.org |
| Methoxide (B1231860) | CH₃O⁻ | 31 | ~1-4 and ~5-14 | aanda.orgaanda.org |
| Formate anion | CHO₂⁻ | 45 | ~1-4 | aanda.orgaanda.orgresearchgate.net |
| - | C₂H₂O₂⁻ | 58 | ~5-14 | aanda.orgaanda.org |
| - | C₂H₃O₂⁻ | 59 | ~5-14 | aanda.orgaanda.org |
Pyrolysis and Thermal Decomposition Pathways of Methyl (¹²C)formate
The thermal decomposition of methyl formate in the gas phase has been the subject of numerous experimental and theoretical studies. The primary products observed during this process are methanol (CH₃OH), formaldehyde (B43269) (CH₂O), and carbon monoxide (CO) acs.orgresearchgate.net. Mechanistic investigations have revealed that the formation of these products occurs through competing unimolecular decomposition pathways rather than a simple sequential process.
Initially, it was proposed that methyl formate decomposes to methanol and carbon monoxide, with the methanol subsequently decomposing to formaldehyde and hydrogen acs.orgresearchgate.net. However, more recent studies have indicated a more complex mechanism involving parallel decomposition routes that are energetically more favorable acs.orgresearchgate.net. At high temperatures, such as those achieved in shock tube experiments (typically between 1430 and 2070 K), several unimolecular decomposition channels have been identified acs.orgacs.org.
The major decomposition pathway is the elimination of carbon monoxide to yield methanol. researchgate.netacs.org Concurrently, other pathways lead to the formation of formaldehyde, as well as minor products including methane (B114726) (CH₄) and carbon dioxide (CO₂) researchgate.net. The relative importance of these pathways is temperature-dependent. For instance, at temperatures below 1200 K, formaldehyde is predicted to form directly from methyl formate, whereas at temperatures above 1800 K, its formation is primarily from the subsequent decomposition of methanol researchgate.net. The thermocatalytic decomposition of methyl formate can also be employed to yield methanol and carbon monoxide at lower temperatures (200°C to 500°C) using solid catalysts google.com.
The key unimolecular decomposition reactions are summarized in the table below.
| Reaction Pathway | Products | Significance |
| R1 | CH₃OH + CO | Major decomposition channel researchgate.netacs.org |
| R2 | H₂ + CO₂ + CH₂ | Minor pathway |
| R3 | H₂O + 2CO | Minor pathway |
| R4 | CH₄ + CO₂ | Observed minor product pathway researchgate.net |
| R5 | 2H₂ + 2CO | Minor pathway |
| R6 | HCHO + H₂ + CO | Contributes to formaldehyde and CO formation |
| R7 | CH₂O + H₂CO | Direct formation of two formaldehyde molecules researchgate.net |
Acid- and Base-Catalyzed Transformations of Methyl (¹²C)formate
Methyl formate readily undergoes transformations in the presence of acid or base catalysts. These reactions primarily involve nucleophilic attacks on the carbonyl carbon, leading to hydrolysis or transesterification.
Acid-Catalyzed Transformations:
The most common acid-catalyzed transformation is hydrolysis, which yields formic acid and methanol. This reaction is reversible, and the equilibrium is generally unfavorable for the formation of formic acid google.com. The hydrolysis is catalyzed by the formic acid product itself, a phenomenon known as autocatalysis google.comgoogle.comjustia.com. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate which then breaks down to release methanol and the protonated formic acid acs.org.
To drive the reaction towards the products, the hydrolysis is often carried out at high temperatures (90°C to 140°C) and pressures (5 to 18 atmospheres) google.comjustia.com. Under these conditions, the reactants can exist in a single liquid phase google.comjustia.com. Various strategies are employed to overcome the unfavorable equilibrium, such as using a large molar excess of methyl formate or removing the methanol product as it forms google.comjustia.com. Strong-acid cation-exchange resins can also serve as heterogeneous catalysts for this hydrolysis in processes like catalytic distillation researchgate.net.
Base-Catalyzed Transformations:
In the presence of a base, methyl formate can undergo saponification (hydrolysis) or transesterification (alcoholysis). Base-catalyzed hydrolysis yields formate salts and methanol.
Transesterification involves the reaction of methyl formate with another alcohol to produce a different formate ester and methanol. This reaction is an equilibrium process. N-heterocyclic carbenes (NHCs) have been shown to be effective catalysts for the formylation of primary, secondary, and tertiary alcohols using methyl formate as the formyl transfer reagent organic-chemistry.org. Solid base catalysts, such as calcium oxide (CaO) supported on magnesium oxide (MgO), have also been developed for the alcoholysis of amides to produce methyl formate, demonstrating the utility of basic catalysis in transformations involving this ester mdpi.comresearchgate.net. The industrial synthesis of methyl formate itself is often achieved through the base-catalyzed carbonylation of methanol, using catalysts like sodium methoxide sciencemadness.orgresearchgate.net.
A summary of these catalyzed transformations is presented below.
| Reaction Type | Catalyst Type | Reactants | Products |
| Hydrolysis | Acid (e.g., Formic Acid, H₂SO₄, Cation-exchange resin) | Methyl formate, Water | Formic acid, Methanol google.comresearchgate.net |
| Transesterification | Base (e.g., N-heterocyclic carbenes) | Methyl formate, Alcohol (R-OH) | New formate ester (R-OCHO), Methanol organic-chemistry.org |
| Saponification | Base (e.g., NaOH) | Methyl formate, Water | Sodium formate, Methanol |
| Alcoholysis | Solid Base (e.g., CaO/MgO) | N-formylmorpholine, Methanol | Methyl formate, Morpholine mdpi.comresearchgate.net |
Advanced Spectroscopic and Structural Characterization of Methyl 12c Formate
High-Resolution Rotational Spectroscopy for Conformational Analysis and Spectroscopic Parameter Determination of Methyl (¹²C)formate and its Isotopologues
High-resolution rotational spectroscopy is a powerful technique for obtaining precise structural information about molecules, including bond lengths, bond angles, and conformational isomers. In the case of methyl formate (B1220265) (HCOOCH₃), this method has been instrumental in characterizing its conformational landscape and the spectroscopic parameters of its various isotopologues.
Methyl formate exists as two stable conformers: a lower-energy cis (or syn) form and a higher-energy trans (or anti) form. researchgate.netarxiv.org In the more stable cis conformer, the methyl group eclipses the carbonyl group. researchgate.net The energy difference between these two conformers has been calculated to be approximately 5.3 kcal mol⁻¹. researchgate.net High-resolution rotational spectroscopy has enabled the identification of rotational transitions for both conformers, providing definitive observational evidence of their presence. arxiv.org
The study of deuterated species of methyl formate, such as HCOOCH₂D, has also been a focus of high-resolution rotational spectroscopy. uni-koeln.de The detection and analysis of the rotational spectra of these isotopologues provide valuable information about isotopic fractionation and the chemical processes occurring in astrophysical environments. uni-koeln.de
Table 1: Conformational Information for Methyl Formate
| Conformer | Relative Position of Carbonyl and Methyl Groups | Relative Energy |
| cis (syn) | Eclipsed | Lower |
| trans (anti) | Anti-periplanar | Higher (approx. 5.3 kcal mol⁻¹ above cis) |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Matrix Isolation Studies of Methyl (¹²C)formate
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a crucial tool for the molecular fingerprinting of methyl formate. These methods probe the vibrational energy levels of the molecule, providing a unique spectrum that is characteristic of its structure and bonding.
The infrared spectrum of methyl formate exhibits several prominent absorption bands that are indicative of its functional groups. docbrown.info A strong absorption is observed in the region of 1735-1750 cm⁻¹ due to the C=O (carbonyl) stretching vibration, which is a hallmark feature of esters. docbrown.info Absorptions corresponding to C-H stretching vibrations are found around 2900 cm⁻¹. docbrown.info Additionally, C-O stretching vibrations, characteristic of formate esters, give rise to absorptions in the 1180-1200 cm⁻¹ range. docbrown.info The region of the infrared spectrum from approximately 400 to 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of overlapping vibrations that is unique to the molecule, allowing for its definitive identification. docbrown.info
Raman spectroscopy provides complementary information to infrared spectroscopy due to different selection rules. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar, homo-nuclear bonds. acs.org
Matrix isolation studies, where methyl formate molecules are trapped in an inert solid matrix (such as solid neon) at low temperatures, have been employed to study the vibrational spectra of the isolated molecule and its complexes. This technique allows for the detailed investigation of intermolecular interactions, such as those with water, and the characterization of different isomers of methyl formate dimers and their hydrated complexes. researchgate.net
Table 2: Characteristic Infrared Absorption Bands of Methyl Formate
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C-H stretching | ~2900 |
| C=O stretching | 1735 - 1750 |
| C-O stretching | 1180 - 1200 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights in Methyl (¹²C)formate Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For methyl formate, both ¹H and ¹³C NMR provide distinct signals that correspond to the different chemical environments of the hydrogen and carbon atoms within the molecule.
In the ¹H NMR spectrum of methyl formate, two distinct singlet peaks are observed, reflecting the two different chemical environments of the protons. docbrown.info The proton attached to the carbonyl carbon (the formate proton) appears as a singlet at a chemical shift (δ) of approximately 8.07 ppm. docbrown.infochemicalbook.com The three equivalent protons of the methyl group give rise to another singlet at around 3.75 ppm. docbrown.info The integrated intensity ratio of these two peaks is 1:3, consistent with the number of protons in each environment. docbrown.info The absence of splitting in these signals indicates that there are no adjacent, non-equivalent protons. docbrown.info
The ¹³C NMR spectrum of methyl formate also shows two distinct signals, corresponding to the two carbon environments. docbrown.info The carbon atom of the carbonyl group is observed at a higher chemical shift, while the methyl carbon appears at a lower chemical shift. docbrown.info This provides direct evidence for the two different carbon environments in the molecule. docbrown.info Tetramethylsilane (TMS) is typically used as a reference standard in both ¹H and ¹³C NMR, with its chemical shift arbitrarily set to 0.0 ppm. docbrown.infodocbrown.info
Table 3: ¹H and ¹³C NMR Chemical Shifts for Methyl Formate
| Nucleus | Chemical Environment | Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | Formate proton (-CHO) | ~8.07 | Singlet |
| ¹H | Methyl protons (-OCH₃) | ~3.75 | Singlet |
| ¹³C | Carbonyl carbon (C=O) | Varies | - |
| ¹³C | Methyl carbon (-OCH₃) | Varies | - |
Electronic Spectroscopy and Photochemistry of Methyl (¹²C)formate and its Radicals
Electronic spectroscopy investigates the electronic transitions within a molecule, providing insights into its electronic structure and photochemical behavior. The photochemistry of methyl formate involves the absorption of ultraviolet (UV) light, leading to the formation of various radical species.
High-resolution vacuum ultraviolet (VUV) photoabsorption spectroscopy has been employed to study the electronic states of methyl formate. kent.ac.uk These studies, in conjunction with ab initio calculations, have allowed for the assignment of valence and Rydberg transitions and their associated vibronic structures. kent.ac.uk
The electronic structure of methyl formate radical cations has also been investigated, particularly their phototransformations in frozen matrices. researchgate.net These studies have revealed novel reaction mechanisms, including photoinduced proton transfer from the radical cation to the surrounding matrix. researchgate.net
Table 4: Radicals Generated from the Photolysis of Methyl Formate
| Radical Name | Chemical Formula |
| Methoxyl radical | CH₃O• |
| Methyl radical | •CH₃ |
| Formyl radical | HCO• |
Mass Spectrometry for Fragmentation Pattern Analysis and Reaction Mechanistic Elucidation of Methyl (¹²C)formate
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound through its fragmentation pattern.
In the electron ionization (EI) mass spectrum of methyl formate, the molecular ion peak [M]⁺, corresponding to the intact molecule minus one electron ([HCOOCH₃]⁺), is observed at an m/z of 60. docbrown.infonist.gov The fragmentation of this molecular ion leads to a series of characteristic fragment ions. The most abundant ion in the spectrum, known as the base peak, appears at an m/z of 31. docbrown.info This peak is attributed to the methoxy (B1213986) cation [CH₃O]⁺. docbrown.info
Other significant fragment ions in the mass spectrum of methyl formate include a peak at m/z 29, which corresponds to the formyl cation [HCO]⁺, and a peak at m/z 15, corresponding to the methyl cation [CH₃]⁺. docbrown.info The fragmentation pattern is a unique fingerprint of the molecule and can be used to distinguish it from its isomers, such as acetic acid, which exhibits a different fragmentation pattern. docbrown.info The analysis of these fragmentation patterns provides valuable insights into the stability of the resulting ions and the underlying reaction mechanisms. libretexts.orglibretexts.org
Table 5: Major Fragment Ions in the Mass Spectrum of Methyl Formate
| m/z | Proposed Fragment Ion |
| 60 | [HCOOCH₃]⁺ (Molecular Ion) |
| 31 | [CH₃O]⁺ (Base Peak) |
| 29 | [HCO]⁺ |
| 15 | [CH₃]⁺ |
Electron Momentum Spectroscopy for Valence Electronic Structure Determination of Methyl (¹²C)formate
Electron Momentum Spectroscopy (EMS) is an experimental technique that provides detailed information about the electronic structure of atoms and molecules by measuring the momentum distribution of electrons in their valence orbitals. iaea.org It is a powerful tool for probing the valence electronic structure and understanding chemical bonding.
An EMS study of methyl formate has been conducted to investigate its valence electronic structure. nii.ac.jpnih.gov In this type of experiment, a high-energy electron beam is used to ionize the target molecule, and the energies and momenta of the scattered and ejected electrons are measured in coincidence. nii.ac.jp From these measurements, the binding energy and the momentum profile of the ejected electron can be determined. nih.gov
The experimental electron momentum profiles of the valence orbitals of methyl formate have been compared with theoretical calculations. nii.ac.jp These comparisons have revealed that considering the effects of molecular vibration is important for accurately describing the electron momentum profiles. nii.ac.jpnih.gov The study has also helped to resolve ambiguities in the assignment of certain electronic bands that had arisen from other spectroscopic techniques like photoelectron spectroscopy. nii.ac.jpnih.gov This technique provides a direct experimental probe of the orbital momentum densities, offering a deeper understanding of the electronic wavefunctions. iaea.org
Computational and Theoretical Studies of Methyl 12c Formate
Quantum Chemical Calculations of Electronic Structure and Energetics of Methyl (¹²C)formate Conformers
Quantum chemical calculations, particularly ab initio methods, have been employed to determine the electronic structure and energetics of methyl formate's conformers. The molecule exists as two stable planar conformers: cis and trans. researchgate.netarxiv.org These conformers are defined by the relative orientation of the methyl group and the carbonyl group. arxiv.org
The cis conformer, where the carbonyl group eclipses the methyl group, is consistently calculated to be the most stable structure. researchgate.net The energy difference between the cis and the higher-energy trans conformer has been determined by various levels of theory. Early ab initio calculations reported an energy difference of 5.3 kcal/mol. researchgate.netarxiv.org More recent and advanced calculations, such as those at the CCSD(T)-F12 level, place the stability difference at approximately 4.95 kcal/mol (1730 cm⁻¹), while other studies report a separation of about 25 kJ/mol (~6 kcal/mol). researchgate.netaanda.orgaanda.org
The internal rotation of the methyl group and the torsion around the central O-C bond are key large-amplitude vibrations that govern the molecule's non-rigid properties. researchgate.net The rotational barrier for the methyl group is significantly different between the two conformers, calculated to be 368 cm⁻¹ for the cis form and only 26 cm⁻¹ for the trans form. researchgate.net The barrier to interconversion from the more stable cis to the trans conformer is substantial, calculated to be around 13.2 to 13.8 kcal/mol. researchgate.net
Table 1: Calculated Energetic Properties of Methyl Formate (B1220265) Conformers
| Property | Cis-Conformer | Trans-Conformer | Source |
|---|---|---|---|
| Relative Energy | 0 kcal/mol (most stable) | +4.95 to +6.0 kcal/mol | researchgate.netaanda.org |
| Cis-Trans Interconversion Barrier | 13.2 to 13.8 kcal/mol | N/A | researchgate.net |
| Methyl Torsion Barrier (V₃) | 368 cm⁻¹ | 26 cm⁻¹ | researchgate.net |
Ab initio calculations also provide detailed structural parameters for both conformers. The table below presents a selection of these calculated values.
Table 2: Selected Structural Parameters of Methyl Formate Conformers from Ab Initio Calculations
| Parameter | Cis-Conformer | Trans-Conformer | Source |
|---|---|---|---|
| C=O Bond Length | ~1.20 Å | ~1.19 Å | arxiv.org |
| C-O (Ester) Bond Length | ~1.34 Å | ~1.33 Å | arxiv.org |
| O-CH₃ Bond Length | ~1.44 Å | ~1.43 Å | arxiv.org |
| O=C-O Angle | ~125° | ~127° | arxiv.org |
| C-O-C Angle | ~115° | ~118° | arxiv.org |
Density Functional Theory (DFT) and Ab Initio Molecular Orbital Studies on Methyl (¹²C)formate Reactivity
The reactivity of methyl (¹²C)formate with various chemical species has been extensively investigated using Density Functional Theory (DFT) and ab initio molecular orbital methods. These studies provide insights into reaction mechanisms and kinetics that are difficult to obtain experimentally.
Reaction with Hydroxyl Radicals (OH): The reaction of methyl formate with the OH radical is a key process in atmospheric chemistry. Theoretical studies using methods like CCSD(T)-F12 and DFT (M06-2X) have shown that the reaction proceeds via hydrogen abstraction from either the formate or the methyl site. researchgate.net Calculations indicate that the energy barrier for abstraction from the methyl site is significantly lower than from the formate site. researchgate.net
Reaction with Fluoride (B91410) Ions (F⁻): Ab initio molecular orbital calculations (using the 4-31G basis set) on the gas-phase reaction between the fluoride ion and methyl formate have explored two primary reaction channels. nih.gov These studies investigate the reactivity of the fluoride ion towards the carbonyl carbon, identifying multiple reaction intermediates and detailing the energy profile of the reaction pathways. nih.gov
Formation on Interstellar Ice Grains: The formation of methyl formate in interstellar environments is a topic of significant interest. DFT and coupled-cluster (CC) calculations have been used to explore the formation of methyl formate from the reaction of methoxy (B1213986) (CH₃O) and formyl (HCO) radicals on the surface of amorphous water ice clusters, which serve as models for interstellar dust grains. aanda.orgacs.org These simulations suggest that the formation of the trans-conformer might be favored under certain conditions on these surfaces. aanda.org
Interaction with Solvent Clusters: DFT calculations at the B3LYP/6-311+G(d,p) level have been used to study the interaction of methyl formate with proton-bound solvent clusters, which is relevant for understanding its behavior in various environments, including the atmosphere. acs.org These studies show that the interaction can lead to the formation of stable encounter complexes that subsequently form protonated methyl formate. acs.org
Reaction Pathway Modeling and Transition State Analysis for Methyl (¹²C)formate Transformations
Modeling reaction pathways and characterizing transition states are fundamental to understanding the chemical transformations of methyl (¹²C)formate. Computational studies have mapped out the potential energy surfaces for both its formation and subsequent reactions.
Formation Pathways: The gas-phase formation of methyl formate has been a subject of debate, with theoretical studies playing a crucial role. Quantum chemical investigations of the proposed reaction between protonated methanol (B129727) (CH₃OH₂⁺) and formaldehyde (B43269) (H₂CO) revealed a large potential energy barrier, suggesting this pathway is not efficient under typical interstellar conditions. youtube.com Alternative pathways, such as the radical-radical reaction between CH₃O and HCO, have been modeled on ice surfaces. aanda.orgacs.org These models show that while glycolaldehyde (B1209225) formation is often favored, the pathway to methyl formate is also possible, though its intermediates may desorb from the ice surface before full hydrogenation can occur. acs.org
Reaction with OH Radicals: For the reaction with OH, transition states for hydrogen abstraction from both the formate (TSCHO) and methyl (TSCH3) groups have been located and characterized. researchgate.net The calculated barrier heights confirm that abstraction from the methyl group is the more favorable pathway. researchgate.net Recent refined calculations place the zero-point-corrected barrier heights at 1.3 kJ/mol for the methyl site and 6.0 kJ/mol for the formate site. researchgate.net
Reaction with Fluoride Ions: The minimum-energy paths for the reaction of F⁻ with methyl formate were investigated, revealing the formation of distinct intermediates for different reaction channels. nih.gov For the channel leading to CH₃OHF⁻ + CO, two intermediates were identified, while the channel producing HCOO⁻ + CH₃F involves one intermediate. nih.gov
Unimolecular Chemistry: The unimolecular dissociation of protonated methyl formate (MFH⁺) has also been modeled. acs.org Calculations show that it can lose a molecule of carbon monoxide (CO) to form protonated methanol or, at higher energies, undergo a competing loss of methane (B114726) (CH₄). acs.org The pathway for methane loss involves the migration of the methyl group to form a loosely bound complex. acs.org
Table 3: Calculated Activation Energy Barriers for Selected Methyl Formate Reactions
| Reactants | Products | Method | Calculated Barrier | Source |
|---|---|---|---|---|
| MF + OH (H-abstraction from -CH₃) | HCOOCH₂• + H₂O | CCSD(T)-F12//M06-2X | 1.3 kJ/mol | researchgate.net |
| MF + OH (H-abstraction from -CHO) | •COOCH₃ + H₂O | CCSD(T)-F12//M06-2X | 6.0 kJ/mol | researchgate.net |
| H₂CO + HCO (on ice surface) | HCOCH₂O• | DFT (ωB97X-D3) | ~27 kJ/mol (gas phase) | aanda.org |
| CH₃OH₂⁺ + H₂CO | [HCO(H)OCH₃]⁺ + H₂O | Ab Initio | Large Barrier | youtube.com |
Molecular Dynamics Simulations of Methyl (¹²C)formate in Different Phases and Environments
Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems, providing insights into the dynamics of liquids, solutions, and interfaces.
MD simulations have been utilized to investigate the solvation structure and coordination environment of ions in electrolytes where methyl formate (MF) serves as a co-solvent. acs.org In a study of electrolytes for sodium-ion batteries, MD simulations were performed on a system containing sodium perchlorate (B79767) (NaClO₄) in a mixture of propylene (B89431) carbonate (PC) and methyl formate. The simulations revealed that the introduction of methyl formate, a weakly coordinating solvent, modulates the solvation shell of the sodium (Na⁺) ion. acs.org
The radial distribution functions and coordination numbers derived from these simulations showed that upon adding methyl formate, the perchlorate (ClO₄⁻) anions increasingly occupy the inner solvation sheath of the Na⁺ ion, while the coordination number of the primary solvent (PC) decreases significantly. acs.org This restructuring of the solvation environment, promoted by the presence of methyl formate, leads to an increased diversity of local solvation structures. acs.org This change in the molecular environment is believed to facilitate ion mobility and contribute to the enhanced performance of the electrolyte over a wide range of temperatures. acs.org
While detailed MD studies on pure liquid or gas-phase methyl formate are less common in the cited literature, its use in simulations of complex mixtures highlights the capability of MD to probe the role of individual molecular components in determining the bulk properties of a system. acs.org
Spectroscopic Parameter Prediction and Theoretical Spectral Simulation for Methyl (¹²C)formate
Rotational and Centrifugal Distortion Constants: Ab initio methods have been used to calculate rotational constants and centrifugal distortion constants. researchgate.netnist.gov These theoretical predictions serve as an essential starting point for the assignment of experimentally observed microwave and millimeter-wave spectra. In one study, a simultaneous analysis of 3514 rotational transitions for both the ground and first excited torsional states was performed using an internal axis method (IAM) Hamiltonian, resulting in the determination of 67 precise molecular parameters. nist.gov
Vibrational Frequencies and IR Spectra: Quantum chemical calculations can predict the vibrational frequencies and infrared (IR) intensities of methyl formate. researchgate.net These calculations are performed in both harmonic and anharmonic approximations, with the latter providing better agreement with experimental spectra by accounting for vibrational overtones and combination bands. researchgate.net The calculated spectrum of the isolated molecule is often tested against experimental data to validate the computational method. researchgate.net
Prediction of Unmeasured Transitions: Once a theoretical model is validated against known spectral lines, it can be used to predict the frequencies of a vast number of unmeasured transitions with high accuracy. acs.org These predictions are crucial for guiding laboratory measurements and for identifying methyl formate in astronomical observations, especially for higher energy states or isotopologues that are difficult to study experimentally. acs.org For example, predictions have been made for transitions up to 700 GHz with high precision. acs.org
Table 4: Examples of Theoretically Determined Spectroscopic Parameters for Methyl Formate
| Parameter Type | Description | Method of Determination | Source |
|---|---|---|---|
| Rotational Constants | Determine the energy levels of molecular rotation. | Analysis of microwave spectra using IAM Hamiltonian | nist.gov |
| Centrifugal Distortion Constants | Corrections for the non-rigidity of the molecule at high rotational speeds. | Analysis of microwave spectra using IAM Hamiltonian | nist.gov |
| Torsional Constants | Describe the energy levels of the internal rotation of the methyl group. | Analysis of rotational-torsional spectra | acs.org |
| Vibrational Frequencies | Correspond to the energies of molecular vibrations (e.g., C=O stretch, C-O-C bend). | Ab initio / DFT calculations | researchgate.net |
| Dipole Moment | Determines the intensity of rotational transitions. | Ab initio (MP2/cc-pVQZ) | researchgate.net |
Applications of Methyl 12c Formate in Advanced Chemical Synthesis and Processes
Methyl (¹²C)formate as a C1 Synthon and Building Block in Organic Chemistry
Methyl (¹²C)formate serves as a crucial C1 synthon, providing a single carbon atom to construct more complex molecules. It is a precursor to a variety of commercially significant compounds. wikipedia.org Its primary applications in this context include the production of formamide (B127407), dimethylformamide (DMF), and formic acid. wikipedia.orgmdpi.com These chemicals, in turn, are used as solvents, reagents, and intermediates in the synthesis of a wide array of chemical products. mdpi.com
The reactivity of Methyl (¹²C)formate allows it to be a key component in the synthesis of various organic molecules. For instance, it can be used in formylation reactions to introduce a formyl group (-CHO) into a substrate. Aminolysis of Methyl (¹²C)formate with ammonia (B1221849) or dimethylamine (B145610) yields formamide and dimethylformamide, respectively. mdpi.comsciencemadness.org These formamides are valuable polar aprotic solvents frequently used in organic reactions. mdpi.com
Beyond its role in producing these fundamental chemicals, Methyl (¹²C)formate is also explored as a C1 source in other organic transformations. While compounds like formaldehyde (B43269) and formic acid are also common C1 synthons, Methyl (¹²C)formate offers advantages in certain applications due to its physical properties, such as its volatility and low surface tension. sciencemadness.orgresearchgate.netrsc.org
Role of Methyl (¹²C)formate in Carbonylation and Hydrocarbonylation Reactions
Carbonylation reactions, which introduce a carbonyl group (C=O) into a molecule, are fundamental processes in industrial chemistry. Traditionally, these reactions utilize carbon monoxide (CO), a toxic and flammable gas that requires specialized handling. researchgate.net Methyl (¹²C)formate has emerged as a viable and safer liquid surrogate for carbon monoxide in various carbonylation processes. researchgate.netmdpi.com
In the presence of suitable catalysts, Methyl (¹²C)formate can decompose to release carbon monoxide in situ, which then participates in the carbonylation reaction. This approach avoids the direct handling of pressurized CO gas. unimi.it Formates, in general, are recognized as effective CO surrogates in transition metal-catalyzed carbonylation reactions. mdpi.com For example, the industrial production of Methyl (¹²C)formate itself is often achieved through the carbonylation of methanol (B129727), a process that can be reversed under specific conditions to generate CO. wikipedia.orgacs.org
Hydroesterification and alkoxycarbonylation are other important reactions where Methyl (¹²C)formate can play a role, reacting with olefins or halogenated compounds to form esters. mdpi.com The ability to use Methyl (¹²C)formate as a CO source simplifies experimental setups and enhances the safety and accessibility of carbonylation chemistry in both laboratory and industrial settings.
Methyl (¹²C)formate as a Reagent in Chemoselective Reductions
Recent research has highlighted the potential of Methyl (¹²C)formate as a transfer hydrogenating agent for the chemoselective reduction of specific functional groups. nih.govfigshare.com Catalytic transfer hydrogenation is a valuable technique in organic synthesis that utilizes a donor molecule to provide hydrogen, avoiding the need for high-pressure hydrogen gas.
A study has demonstrated the use of Methyl (¹²C)formate in a bifunctional Iridium(III)-catalyzed, base-free, chemoselective reduction of N-heteroarenes and azoarenes. nih.govresearchgate.net This method showcases the unexplored potential of Methyl (¹²C)formate as a hydrogen source in such transformations. The catalyst exhibited high efficiency, achieving excellent functional group compatibility and high turnover numbers with low catalyst loadings. researchgate.net The process is also applicable for reusable and repetitive transfer hydrogenation, emphasizing its potential for sustainable chemical synthesis. researchgate.net
Utilization of Methyl (¹²C)formate as a Hydrogen Storage Material
The transition to a hydrogen-based economy necessitates safe and efficient methods for hydrogen storage and transportation. Methyl (¹²C)formate has been identified as a promising liquid organic hydrogen carrier (LOHC). researchgate.netresearchgate.net It possesses a respectable hydrogen storage capacity of 8.4 wt%, which is comparable to other LOHCs. researchgate.net
The dehydrogenation of Methyl (¹²C)formate to release hydrogen is thermodynamically favorable and can be achieved under mild conditions with the appropriate catalysts. researchgate.net Research has shown that hydrogen production from Methyl (¹²C)formate can be significantly faster than from other established hydrogen carriers like formic acid and methanol. researchgate.netresearchgate.net Highly active and selective catalytic systems have been developed for this purpose, with high turnover frequencies and undetectable CO in the released hydrogen. researchgate.netresearchgate.net
Furthermore, Methyl (¹²C)formate is a non-toxic, non-irritating, and non-corrosive liquid, making it easier and safer to handle, store, and transport compared to compressed hydrogen gas. researchgate.net The potential for sustainable synthesis of Methyl (¹²C)formate from CO₂ and methanol further enhances its attractiveness as a key component of a circular hydrogen economy. researchgate.net
Table 1: Comparison of Hydrogen Storage Properties
| Compound | Hydrogen Capacity (wt%) | State | Key Properties |
|---|---|---|---|
| Methyl (¹²C)formate | 8.4% | Liquid | Non-toxic, non-corrosive, fast dehydrogenation researchgate.net |
| Methanol | 12.1% | Liquid | Slower dehydrogenation than Methyl (¹²C)formate researchgate.net |
| Formic Acid | 4.4% | Liquid | Lower hydrogen capacity, also a viable LOHC researchgate.netrsc.org |
Development of Novel Catalytic Systems Utilizing or Producing Methyl (¹²C)formate
The expanding applications of Methyl (¹²C)formate have spurred the development of novel catalytic systems for both its synthesis and its utilization. Industrially, Methyl (¹²C)formate is produced via the carbonylation of methanol, typically using a strong base like sodium methoxide (B1231860) as a catalyst. wikipedia.orgmdpi.com However, this process has drawbacks, including low methanol conversion rates and stringent purity requirements for the reactants. mdpi.com
To address these limitations, research is focused on developing heterogeneous catalysts to replace the conventional homogeneous ones, which would simplify downstream processing. mdpi.com For instance, a novel catalyst composed of Cu-Mn mixed oxides and a CaO-ZrO₂ solid base has been shown to be effective for synthesizing Methyl (¹²C)formate from syngas in a slurry reactor, exhibiting high selectivity under optimized conditions. rsc.org
Catalytic systems are also being developed for the efficient production of Methyl (¹²C)formate from the hydrogenation of CO₂ in the presence of methanol. rsc.orgrsc.org Supported gold nanocatalysts, for example, have demonstrated high activity and selectivity for this reaction without the need for basic additives. rsc.org Furthermore, tri-promoted Cu/ZnO catalysts have been investigated for the co-production of methanol and Methyl (¹²C)formate from CO₂ hydrogenation. mdpi.com
Table 2: Overview of Catalytic Systems for Methyl (¹²C)formate
| Process | Catalyst Type | Reactants | Key Findings |
|---|---|---|---|
| Synthesis from Syngas | Cu-Mn mixed oxides and CaO-ZrO₂ solid base | Syngas, Methanol | High selectivity for Methyl (¹²C)formate. rsc.org |
| Synthesis from CO₂ Hydrogenation | Supported Au nanocatalysts (e.g., Au/ZrO₂) | CO₂, H₂, Methanol | High activity and selectivity without basic additives. rsc.org |
| Co-production with Methanol | Tri-promoted Cu/ZnO on Al₂O₃ or SBA-15 | CO₂, H₂ | Favors the formation of Methyl (¹²C)formate. mdpi.com |
| Dehydrogenation for H₂ Storage | Ruthenium-based complexes | Methyl (¹²C)formate | High turnover frequency and selectivity. researchgate.netresearchgate.net |
Environmental and Astrochemical Significance of Methyl 12c Formate
Atmospheric Chemistry and Degradation Pathways of Methyl (¹²C)formate
Methyl formate (B1220265) (HCOOCH₃) is introduced into the atmosphere from both natural and man-made sources, including biomass burning, industrial solvents, and as a secondary product from the oxidation of other atmospheric compounds. researchgate.net Its subsequent chemical transformations in the troposphere are of considerable interest to atmospheric scientists.
Reactions with Hydroxyl Radicals and Chlorine Atoms
The primary removal process for methyl formate in the atmosphere is its reaction with hydroxyl (OH) radicals. acs.org This reaction proceeds via hydrogen abstraction from two possible sites: the methyl group (-CH₃) or the formate group (-CHO). Abstraction from the formate group is the dominant pathway, accounting for approximately 86% of the reaction at room temperature. acs.org This leads to the formation of a CH₃OCO radical. The remaining 14% of the reaction involves abstraction from the methyl group, producing an HC(O)OCH₂ radical. acs.org
The reaction with chlorine (Cl) atoms, which can be significant in marine and coastal environments, also proceeds through hydrogen abstraction. acs.orgepa.gov Studies have shown that the reaction of chlorine atoms with methyl formate results in the formation of two different radical species. Approximately 45% of the reaction occurs at the methyl group, forming HC(O)OCH₂ radicals, while the remaining 55% involves an attack at the formate group, leading to the formation of ·C(O)OCH₃ radicals. acs.orgepa.gov
The rate constants for these reactions are crucial for determining the atmospheric lifetime of methyl formate. The hydroxyl radical reaction rate constant has been reported as 2.27 x 10⁻¹³ cm³/molecule·s. nih.gov
Atmospheric Lifetime and Fate Modeling of Methyl (¹²C)formate
The atmospheric lifetime of a chemical compound is a key factor in determining its potential environmental impact. For methyl formate, its lifetime is primarily dictated by the rate of its reaction with hydroxyl radicals. Based on this reaction, the atmospheric lifetime of methyl formate is estimated to be short, on the order of a few days. wikipedia.org One study suggests an atmospheric half-life of about 3 days. oup.comusgs.gov This relatively short lifetime indicates that methyl formate is unlikely to persist in the atmosphere long enough to be transported over long distances.
Formation of Secondary Atmospheric Species from Methyl (¹²C)formate
The degradation of methyl formate in the atmosphere leads to the formation of several secondary species. The radicals produced from the initial reactions with OH and Cl quickly react with molecular oxygen (O₂) to form peroxy radicals. acs.orgepa.gov
The subsequent reactions of these peroxy radicals, particularly in the presence of nitrogen oxides (NOₓ), lead to the formation of alkoxy radicals. epa.gov The fate of these alkoxy radicals determines the final products of methyl formate oxidation.
The ·OC(O)OCH₃ radical, formed from the initial abstraction at the formate group, decomposes to produce methoxy (B1213986) radicals (CH₃O·) and carbon dioxide (CO₂). epa.gov
The HC(O)OCH₂O· radical has two primary competing atmospheric loss pathways: reaction with O₂ to form formic anhydride (B1165640) (HC(O)OC(O)H) and an α-ester rearrangement to yield formic acid (HC(O)OH) and a formyl radical (HCO·). epa.gov
Under typical atmospheric conditions, abstraction at the methyl site is a significant contributor to the formation of formic acid and formic acid anhydride, both of which can contribute to the formation and growth of atmospheric aerosols. acs.org Conversely, abstraction from the formate group primarily leads to the formation of carbon dioxide and formaldehyde (B43269). acs.org
Interstellar Chemistry and Astrochemistry of Methyl (¹²C)formate
Methyl formate is a well-known interstellar molecule, frequently observed in regions of star formation. researchgate.netepa.gov Its presence and abundance provide valuable insights into the chemical complexity and physical conditions of these environments.
Detection and Abundance in Interstellar Medium and Hot Molecular Cores
Methyl formate has been detected in a variety of interstellar environments, most notably in hot molecular cores, which are dense, warm regions surrounding newly formed massive stars. arxiv.orgoup.com It has been observed in well-known star-forming regions such as Sagittarius B2 (Sgr B2), Orion KL, and W51. nasa.gov More recently, it was detected in the hot molecular core IRAS 18566+0408. arxiv.org
The column densities of methyl formate in these regions are often surprisingly large. For instance, in Orion KL, Sagittarius B2, and W51, column densities have been found to be in the range of 2-5 x 10¹⁴ cm⁻². nasa.gov In the Orion hot core, a column density of 9.4 x 10¹⁵ cm⁻² has been reported. oup.com The fractional abundance of methyl formate relative to molecular hydrogen (H₂) in IRAS 18566+0408 was estimated to be 3.90 x 10⁻⁹. arxiv.org The detection of both the more stable cis conformer and the higher-energy trans conformer of methyl formate provides further constraints on its formation pathways. arxiv.orgaanda.org
| Region | Column Density (cm⁻²) | Fractional Abundance (relative to H₂) |
|---|---|---|
| Orion KL | 2-5 x 10¹⁴ | - |
| Sagittarius B2 | 2-5 x 10¹⁴ | - |
| W51 | 2-5 x 10¹⁴ | - |
| Orion hot core | 9.4 x 10¹⁵ | - |
| IRAS 18566+0408 | 4.1 x 10¹⁵ | 3.90 x 10⁻⁹ |
| G+0.693-0.027 (trans-methyl formate) | 8.2 x 10¹² | ~6 x 10⁻¹¹ |
| L1157-B1 (trans-methyl formate) | 1.6 x 10¹² | ~8 x 10⁻¹⁰ |
Gas-Phase Formation Mechanisms of Interstellar Methyl (¹²C)formate
The formation of methyl formate in the interstellar medium is a topic of ongoing research, with both gas-phase and grain-surface reactions considered to be important. aanda.org
One of the long-proposed gas-phase formation routes involves the reaction of protonated methanol (B129727) (CH₃OH₂⁺) with formaldehyde (H₂CO), followed by dissociative recombination of the resulting protonated ion. researchgate.net However, laboratory studies and quantum chemical calculations have indicated that this specific reaction sequence may not be efficient enough to explain the observed abundances of methyl formate. researchgate.net
It is now widely believed that a combination of gas-phase and grain-surface chemistry is necessary to account for the observed abundances of methyl formate in hot molecular cores. aanda.org In this scenario, precursor molecules like methanol are synthesized on the surfaces of icy dust grains during a colder phase. As the temperature rises during star formation, these molecules evaporate into the gas phase, where they can then participate in warm gas-phase chemistry to produce more complex molecules like methyl formate. researchgate.netaanda.org The reaction between the methoxy (CH₃O) and formyl (HCO) radicals on grain surfaces is also considered a dominant formation mechanism, especially during the warm-up phase of star formation. oup.com
Solid-State Formation Mechanisms on Interstellar Ice Mantles
The formation of methyl formate (HCOOCH₃) on the icy mantles of interstellar dust grains is a critical pathway to understanding its abundance in space, as gas-phase reactions alone are often insufficient to explain observed quantities oup.combohrium.comresearchgate.net. Several mechanisms have been proposed and investigated through laboratory experiments and theoretical calculations.
One significant pathway involves the reaction of radicals on the grain surface, particularly during the "warm-up" phase of star formation when temperatures rise from 10 K to over 100 K aanda.orgarxiv.org. As the ice heats, trapped radicals become mobile. A key reaction is the combination of the methoxy radical (CH₃O) and the formyl radical (HCO) oup.comaanda.orgaanda.org:
CH₃O + HCO → HCOOCH₃
These precursor radicals, CH₃O and HCO, are primarily formed through the successive hydrogenation of carbon monoxide (CO) on the ice surface aanda.org.
Another extensively studied solid-state formation route is the energetic processing of ice mantles containing simple molecules like methanol (CH₃OH) and carbon monoxide (CO) oup.comresearchgate.net. Laboratory experiments have demonstrated that the irradiation of CO:CH₃OH ice mixtures with protons (simulating cosmic rays) or UV photons can produce methyl formate oup.comresearchgate.net. This process is considered a viable pathway for forming methyl formate during the cold phase in dense molecular clouds oup.comresearchgate.net. The irradiation of a CO:CH₃OH mixture at 16 K with 200 keV protons has been shown to effectively produce methyl formate, which was identified through its infrared absorption features researchgate.net.
Theoretical studies have explored other potential reactions. Quantum chemical approaches suggest that a reaction between two formaldehyde (HCHO) molecules could lead to methyl formate, though this pathway faces a significant potential barrier researchgate.net. Computational models simulating the reaction between the formyl radical (HCO) and formaldehyde (H₂CO) on amorphous water-ice surfaces found that while this reaction can lead to glycolaldehyde (B1209225), the competing pathway to form methyl formate has high activation energies, making it less likely acs.org. Additionally, the synthesis of methyl formate via a nucleophilic acyl substitution reaction between methanol and formic acid (HCOOH) on water-ice surfaces has been explored using density functional theory nih.gov.
The table below summarizes key solid-state formation pathways.
| Reactants | Conditions | Formation Pathway |
| CH₃O + HCO | Warming of ice mantles (warm-up phase) | Radical-radical combination |
| CO + CH₃OH | 16 K, cosmic ray (proton) or UV irradiation | Energetic processing of ice mixtures |
| HCHO + HCHO | Interstellar ice | Quantum tunneling reaction with significant energy barrier |
| CH₃OH + HCOOH | Amorphous solid water ice | Nucleophilic acyl substitution |
Dissociative Processes of Methyl (12C)formate in Astrochemical Environments
Photodissociation: Methyl formate is subject to photodissociation by ultraviolet (UV) and X-ray radiation present in star-forming regions researchgate.netoup.com. Studies using soft X-rays have investigated the photoionization and photodissociation of HCOOCH₃ researchgate.netoup.com. The interaction with high-energy photons leads to the fragmentation of the molecule into various smaller ions oup.com. However, research suggests that the observed high abundance of methyl formate relative to its isomers cannot be solely attributed to selective photodissociation processes, indicating that its stability against photodestruction is significant researchgate.net. Mechanistic studies of photodissociation at specific UV wavelengths (e.g., 248 nm) show that the dominant channel is the direct cleavage of the α-C–O bond in the first excited singlet state (S₁) acs.orgaip.org.
Dissociation by Low-Energy Electrons: Low-energy electrons (0-15 eV) are prevalent in the ISM and can efficiently decompose methyl formate through a process called dissociative electron attachment (DEA) aanda.orgaanda.org. This process is purely dissociative for methyl formate and occurs within two main energy regions: approximately 1-4 eV and 5-14 eV aanda.org. The interaction results in the molecule capturing an electron and subsequently breaking apart into an anion and one or more neutral fragments.
Laboratory experiments have identified several anionic fragments produced through DEA. The most abundant fragments are the complementary anions CH₃O⁻ and CHO⁻, which result from the cleavage of the same C-O single bond aanda.orgaanda.org.
The following table details the primary anionic fragments observed from the dissociative electron attachment to methyl formate aanda.orgaanda.org.
| Mass/Charge (m/z) | Stoichiometric Structure |
| 59 | C₂H₃O₂⁻ |
| 58 | C₂H₂O₂⁻ |
| 45 | CHO₂⁻ |
| 31 | CH₃O⁻ |
| 29 | CHO⁻ |
The dissociation pathways induced by low-energy electrons for methyl formate differ from those of its structural isomers, acetic acid and glycolaldehyde, which may contribute to chemical selectivity and the observed abundance differences in the ISM aanda.orgaanda.org.
Modeling of Methyl (12C)formate Abundance in Astrophysical Environments
Astrochemical models are essential tools for interpreting observational data and understanding the chemical evolution of molecules like methyl formate in various astrophysical environments, from cold, dark clouds to hot molecular cores oup.comaanda.org. These models typically incorporate gas-phase reactions, gas-grain interactions, and solid-state chemistry on ice mantles aanda.org.
Gas-grain chemical models, such as UCL_CHEM, have been used to simulate the formation of methyl formate oup.com. When updated with experimentally derived rates for solid-state formation via cosmic ray irradiation of CO and CH₃OH ices, these models can successfully reproduce the observed abundances of methyl formate in dark clouds oup.combohrium.com. However, these same models often fail to replicate the much higher abundances seen in warmer regions like hot cores and corinos, suggesting that additional formation or preservation mechanisms are at play in these environments oup.combohrium.com.
Models focusing on the "warm-up" phase of star formation have shown that a combination of grain-surface and gas-phase processes is necessary to produce the large abundances of complex organic molecules observed aanda.orgarxiv.orgaanda.org. During this stage, as the protostar heats the surrounding material, radicals like CH₃O and HCO become mobile on grain surfaces and react to form methyl formate aanda.org. The newly formed molecules can then sublimate into the gas phase. The timescale of this warm-up period is a critical factor; longer timescales favor more significant production via surface reactions aanda.orgarxiv.org.
Recent advancements in modeling include non-diffusive grain chemistry, which considers reactions between immobile species on ice surfaces arxiv.org. Such models have shown that radical-radical reactions, including the one forming methyl formate, can proceed efficiently without thermal diffusion arxiv.org. These simulations can reproduce the abundances of methyl formate ice observed in prestellar cores like L1544 arxiv.org.
The table below provides a summary of findings from different modeling approaches for methyl formate abundance.
| Model Type | Key Processes | Environment | Findings |
| Gas-Grain Chemical Model (e.g., UCL_CHEM) | Solid-state formation via cosmic ray irradiation of CO:CH₃OH ice | Dark Clouds | Can reproduce observed abundances oup.combohrium.com. |
| Gas-Grain Chemical Model (e.g., UCL_CHEM) | Solid-state formation via cosmic ray irradiation of CO:CH₃OH ice | Hot Cores/Corinos | Fails to reproduce observed high abundances, suggesting missing mechanisms oup.combohrium.com. |
| Warm-up Phase Model | Radical mobility and reactions on grain surfaces during heating; subsequent sublimation | Hot Cores/Corinos | Can produce large abundances of methyl formate; production is sensitive to the warm-up timescale aanda.orgarxiv.org. |
| Non-Diffusive Grain Chemistry Model | Radical-radical reactions without thermal diffusion | Prestellar Cores (e.g., L1544) | Efficiently forms methyl formate ice, matching observations arxiv.org. |
| Low-Metallicity Model | Accounts for physical conditions and lower metallicity | Magellanic Clouds | Broadly accounts for existing observations but can have discrepancies for certain molecules nasa.gov. |
These models are continually refined as new experimental and observational data become available, improving our understanding of the cosmic origin of complex organic molecules.
Emerging Research Directions and Future Perspectives for Methyl 12c Formate
Integration of Experimental and Theoretical Approaches in Methyl (¹²C)formate Research
The synergy between experimental investigation and theoretical modeling is paramount for advancing our understanding of Methyl (¹²C)formate. High-resolution spectroscopy, a cornerstone of experimental work, provides precise data on rotational and vibrational transitions. This data is essential for the validation of high-level quantum chemical calculations.
Recent theoretical explorations have focused on reaction kinetics, such as the H-abstraction, addition, and addition-dissociation reactions between methyl formate (B1220265) and the NO₂ radical. nih.gov These studies employ sophisticated methods like the CCSD(T)/cc-pVxZ//M062X/6-311+G(2df,2p) quantum chemical compound method to map potential energy surfaces. nih.gov The resulting data on reaction pathways and energy barriers are then used in RRKM/ME simulations to compute temperature- and pressure-dependent rate constants. nih.gov Such theoretical kinetics are crucial for developing accurate models of combustion and atmospheric chemistry. nih.gov
Future research will likely involve even tighter integration of these approaches. For instance, experimental techniques like flame-sampling molecular-beam synchrotron photoionization mass spectrometry (PIMS) can provide detailed species profiles in combustion environments. unl.edu These experimental profiles serve as rigorous benchmarks for kinetic models, helping to refine reaction mechanisms and rate constants. unl.edu Discrepancies between experimental results and model predictions highlight areas where our theoretical understanding is incomplete, driving further quantum chemical investigation into specific reaction channels. unl.edu
Novel Catalytic Materials and Processes for Methyl (¹²C)formate
The synthesis and conversion of methyl formate are central to its role as a C1 building block in the chemical industry. mdpi.com Emerging research is focused on developing novel, efficient, and sustainable catalytic processes.
A significant area of development is the direct synthesis of methyl formate from CO₂. One promising route involves the hydrogenation of CO₂ to formic acid, followed by esterification with methanol (B129727). nih.gov Researchers have developed efficient solid catalysts for this one-pot synthesis, such as phosphine-polymer-anchored Ru complexes. nih.gov These heterogeneous catalysts offer advantages in terms of reusability and process simplification. nih.gov Another approach utilizes molecular ruthenium-phosphine catalyst systems, which have shown effectiveness in the base-free production of methyl formate from CO₂ and H₂. researchgate.net
Another important industrial process is the dehydrogenation of methanol. mdpi.com Copper-based catalysts are widely studied for this reaction, and research continues to optimize their performance. mdpi.com For instance, CuO/Al₂O₃ catalysts prepared by an amorphous citrate (B86180) process have shown high activity, with performance depending on the Cu-Al ratio and calcination temperature. mdpi.com
Future work will likely focus on several key areas:
Catalyst Stability: Enhancing the long-term stability of catalysts, particularly against leaching and deactivation, is crucial for industrial viability. For example, Cu-spinel catalysts have demonstrated exceptional stability in the hydrogenolysis of methyl formate/formic acid mixtures to methanol, resisting corrosion from the acidic feed. rsc.org
Green Synthesis Routes: Developing catalysts that operate under milder conditions and utilize renewable feedstocks is a major goal. The synthesis from biomass-derived feedstocks or directly from CO₂ are key examples. rsc.orgrsc.org
Integrated Processes: Combining reaction and separation steps, such as in reactive distillation, can improve process efficiency and reduce costs. rsc.org
| Catalyst System | Reactants | Process | Key Findings |
| Phosphine-polymer-anchored Ru complex | CO₂, H₂, Methanol | One-pot hydrogenation and esterification | Efficient solid catalyst, reusable up to seven times. nih.gov |
| [Ru(N-triphosCy)(tmm)] complex with Lewis acid | CO₂, H₂ | Base-free hydrogenation | Enables selective transformation to methyl formate. researchgate.net |
| CuO/Al₂O₃ | Methanol | Dehydrogenation | Activity dependent on Cu-Al ratio and calcination temperature. mdpi.com |
| Cu₀.₉Al₂O₄ spinel | Methyl Formate, Formic Acid, H₂ | Hydrogenolysis | Highly stable and resists corrosion by acidic feed. rsc.org |
Advanced In Situ Characterization Techniques for Methyl (¹²C)formate Reactions
To understand and optimize catalytic reactions involving methyl formate, it is essential to study the catalyst and reacting molecules under real operating conditions. Advanced in situ and operando characterization techniques provide a window into these complex processes.
Techniques like in situ surface-enhanced Raman spectroscopy can be combined with density functional theory (DFT) to unravel reaction pathways. 4tu.nl This approach allows researchers to identify and track critical reaction intermediates and specify the active sites on a catalyst's surface. 4tu.nl For example, in the electrochemical reduction of CO₂, these methods help elucidate how the coordination environment of metal catalytic sites influences selectivity towards products like formate. 4tu.nl
X-ray photoemission spectroscopy (XPS) is another powerful tool for probing the electronic states of catalyst components during a reaction. Operando XPS can reveal synergistic effects between different metal cations in complex oxide catalysts, showing how simultaneous oxidation and reduction of different elements can enhance catalytic activity.
For gas-phase reactions, flame-sampling molecular-beam mass spectrometry provides quantitative measurements of species mole fractions as a function of distance from the reaction front. unl.edu This data offers a detailed picture of the flame structure and the evolution of reactants, intermediates, and products, which is invaluable for validating kinetic models. unl.edu
Future research will increasingly rely on a multi-technique approach, combining various in situ spectroscopic and microscopic methods to gain a comprehensive understanding of the catalyst structure-activity relationships during methyl formate synthesis and conversion.
Role of Methyl (¹²C)formate in Sustainable Chemical Feedstocks and Energy Conversion
Methyl formate is emerging as a key player in the transition towards a more sustainable chemical industry and a circular economy. Its utility stems from its position as a versatile C1 building block and a promising energy carrier. mdpi.comresearchgate.net
The production of "green" methyl formate can be achieved by using methanol derived from the hydrogenation of CO₂ with green hydrogen (produced via water electrolysis using renewable energy). mdpi.com This process effectively turns CO₂ from a waste product into a valuable feedstock, contributing to a circular carbon economy. mdpi.com This sustainable methyl formate can then be used to produce a wide range of other chemicals, such as formic acid and N,N-dimethylformamide. mdpi.com
Furthermore, methyl formate is being explored as an efficient and practical liquid organic hydrogen carrier (LOHC). researchgate.net It possesses a respectable hydrogen storage capacity (8.4 wt%) and its dehydrogenation is thermodynamically favorable. researchgate.net Research has identified catalyst systems that can release hydrogen from methyl formate with high turnover frequencies and selectivity, even at room temperature. researchgate.net This makes it an attractive candidate for hydrogen storage and transport, overcoming some of the challenges associated with handling gaseous hydrogen. researchgate.net
Methyl formate is also a promising fuel for direct fuel cells. nih.gov It has several advantages, including ease of storage, low toxicity, and lower crossover through proton exchange membranes compared to methanol. nih.gov The absence of a C-C bond simplifies its complete oxidation to CO₂. nih.gov Research in this area focuses on developing efficient electrocatalysts, such as trimetallic alloys, that can effectively break the C-H and O-H bonds to achieve complete oxidation and high energy conversion efficiency. nih.gov
| Application Area | Significance | Research Focus |
| Sustainable Feedstock | Enables CO₂ utilization and production of green chemicals. mdpi.com | Development of catalytic routes from CO₂ and biomass. mdpi.comnih.gov |
| Hydrogen Energy Carrier | Offers a practical solution for hydrogen storage and transport. researchgate.net | Designing highly active and selective dehydrogenation catalysts. researchgate.net |
| Fuel Cells | Provides a non-toxic, high-energy-density fuel alternative. nih.gov | Creating advanced electrocatalysts for complete oxidation. nih.gov |
Refined Astrochemical Models for Methyl (¹²C)formate Formation and Destruction
Methyl formate is abundantly detected in star-forming regions, particularly in hot molecular cores and corinos. arxiv.orgbohrium.com However, its precise formation mechanism remains a subject of intense research and debate. The relative abundance of its isotopologues, including deuterated and ¹³C variants, provides crucial clues, making the study of Methyl (¹²C)formate fundamental to these models.
Current astrochemical models struggle to reproduce the observed abundances of methyl formate through gas-phase reactions alone. arxiv.orgresearchgate.net This has led to the consensus that grain-surface chemistry plays a vital role. Several pathways are being investigated:
Radical-Radical Association: The reaction between the methoxy (B1213986) (CH₃O) and formyl (HCO) radicals on the surface of icy dust grains is considered a dominant formation mechanism during the warm-up phase of a protostar. u-cergy.fruniversiteitleiden.nl
Cosmic Ray Irradiation: Experiments simulating the effects of cosmic ray irradiation on ice mantles containing methanol and carbon monoxide have shown that this can be a viable solid-phase route for methyl formate formation. arxiv.orgbohrium.comrsc.org
Gas-Grain Models: Sophisticated models like UCLCHEM are used to test various formation routes. universiteitleiden.nl These models show that radical-radical association on grains is necessary to explain observed abundances of certain isotopologues. universiteitleiden.nl
Destruction of methyl formate in the interstellar medium occurs primarily through gas-phase reactions with ions and radicals, as well as photodissociation by UV photons. u-cergy.fr
Future research will require a combination of astronomical observations with higher spatial and spectral resolution, new laboratory experiments simulating interstellar ice conditions, and more complex chemical models. Specifically, refined models need to better incorporate the effects of H-D substitution reactions on grains and the specific efficiencies of different radical-radical coupling reactions to accurately predict the abundances of Methyl (¹²C)formate and its isotopologues. universiteitleiden.nl
Q & A
Q. What are the optimal experimental conditions for synthesizing and isolating Methyl (~12~C)formate with high isotopic purity?
Methodological guidance:
- Use isotopic labeling protocols with ~12~C-enriched methanol and formic acid under controlled esterification conditions (e.g., acid catalysis at 60–80°C).
- Monitor reaction progress via gas chromatography-mass spectrometry (GC-MS) to confirm isotopic purity and minimize side reactions like hydrolysis .
- Purify via fractional distillation under inert atmospheres to prevent isotopic exchange with ambient CO₂ .
Q. How can researchers ensure accurate characterization of this compound’s spectroscopic properties?
Methodological guidance:
- Combine Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) (¹H, ¹³C) to identify functional groups and isotopic labeling efficiency.
- Cross-reference observed peaks with NIST-standardized spectral databases to validate assignments .
- For isotopic quantification, use isotope-ratio mass spectrometry (IRMS) to verify ~12~C incorporation levels above 99% .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological guidance:
- Store at temperatures <25°C in sealed, non-reactive containers (e.g., glass or stainless steel) to prevent flammability risks (flash point: -26°C) .
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal exposure, which may cause CNS depression .
- In case of spills, neutralize with dry chemical suppressants (e.g., sodium bicarbonate) rather than water, which may exacerbate reactivity .
Advanced Research Questions
Q. How can isotopic labeling (~12~C) affect thermodynamic measurements of Methyl formate in reaction kinetics studies?
Methodological guidance:
- Compare enthalpy (ΔH) and entropy (ΔS) values of ~12~C-labeled vs. unlabeled Methyl formate using bomb calorimetry and van’t Hoff analyses .
- Account for isotopic mass effects on vibrational frequencies, which may alter activation energies by 1–3% in computational models .
- Resolve discrepancies in published data (e.g., NIST-reported ΔHf = -393 kJ/mol vs. experimental variances) by standardizing measurement conditions .
Q. What strategies resolve contradictions in reported ionization energies and gas-phase reactivity of this compound?
Methodological guidance:
- Replicate studies using photoionization mass spectrometry under ultrahigh vacuum to minimize collisional interference.
- Validate ionization potentials (e.g., NIST-reported 10.8 eV) against ab initio calculations (e.g., CCSD(T)/cc-pVTZ) to identify systematic biases .
- Publish raw datasets with error margins to facilitate meta-analyses .
Q. How can computational models improve the prediction of this compound’s solubility in polar solvents?
Methodological guidance:
- Apply COSMO-RS (Conductor-like Screening Model for Real Solvents) to simulate solvent-solute interactions, adjusting for isotopic effects on dielectric constants.
- Validate predictions against experimental solubility data in water, methanol, and acetone, ensuring temperature control (±0.1°C) .
- Report deviations >5% as potential areas for force-field refinement in molecular dynamics simulations .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing inconsistencies in this compound’s Henry’s Law constants across studies?
Methodological guidance:
- Perform multivariate regression to isolate temperature, pressure, and isotopic effects on Henry’s Law constants (k_H).
- Use Bland-Altman plots to visualize agreement between datasets, highlighting outliers for re-evaluation .
- Reference NIST-compiled k_H values (e.g., 1.2 × 10⁻³ mol/(kg·bar) at 298 K) as a benchmark .
Q. How should researchers structure tables and figures to clearly present thermodynamic data for this compound?
Methodological guidance:
- Format tables with Arabic numerals , concise titles (<15 words), and SI units. Include uncertainties (e.g., ±0.05 kJ/mol) and statistical significance (p-values) .
- In figures, annotate spectral peaks or computational orbitals with isotopic labels (e.g., ~12~C vs. ~13~C) to enhance clarity .
- Avoid duplicating data in text and visuals; use captions to summarize key trends .
Interdisciplinary Applications
Q. What role does this compound play in tracing carbon pathways in atmospheric chemistry studies?
Methodological guidance:
- Deploy isotope-ratio monitoring in smog chamber experiments to track ~12~C oxidation products (e.g., CO₂, formaldehyde).
- Compare kinetic isotope effects (KIEs) in OH-radical reactions to refine global carbon cycle models .
- Collaborate with climatology databases to standardize reporting formats for isotopic data .
Q. How can isotopic labeling enhance NMR-based metabolic studies of Methyl formate in biological systems?
Methodological guidance:
- Administer ~12~C-labeled Methyl formate to cell cultures and track incorporation into metabolites via 2D NMR correlation spectroscopy (COSY) .
- Use dynamic nuclear polarization (DNP) to enhance signal-to-noise ratios in low-concentration samples.
- Publish raw spectral data in repositories like Zenodo to support reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
